molecular formula C22H27FN2O4S B2995266 3-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-ethoxyphenyl)-4-fluorobenzamide CAS No. 451504-04-4

3-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-ethoxyphenyl)-4-fluorobenzamide

Cat. No. B2995266
CAS RN: 451504-04-4
M. Wt: 434.53
InChI Key: ZAGCTTVLDWJLKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-ethoxyphenyl)-4-fluorobenzamide, also known as DBeQ, is a synthetic compound that has gained significant attention in the field of biomedical research. DBeQ is a potent inhibitor of the ATPase activity of the 26S proteasome, which plays a crucial role in the degradation of intracellular proteins.

Scientific Research Applications

Environmental Impact and Analysis Techniques

Environmental Occurrence and Analysis of Ether-PFAS : Fluoroalkylether compounds, akin to sulfonamide derivatives, have been identified in environmental and biomonitoring samples. Advanced monitoring and analytical techniques, including high-resolution mass spectrometry, have been pivotal in identifying and understanding the environmental fate and effects of these compounds compared to legacy per- and polyfluoroalkyl substances (PFAS) like PFOA and PFOS. These studies highlight the importance of developing sensitive and selective methods for detecting sulfonamide-related compounds in environmental matrices (Munoz et al., 2019).

Drug Development and Pharmacological Studies

Sulfonamide Inhibitors : Sulfonamide compounds, which share structural motifs with the query compound, are significant in developing bacteriostatic antibiotics and a variety of other pharmacological agents. Their roles extend into therapies for bacterial infections, as diuretics, carbonic anhydrase inhibitors, antiepileptics, and even in cancer treatment, showcasing the chemical versatility and therapeutic potential of sulfonamide-based compounds (Gulcin & Taslimi, 2018).

Novel Synthesis and Pharmaceutical Impurities : Research into novel synthesis methods of sulfonamide derivatives and their role as impurities in pharmaceuticals sheds light on the intricate chemistry involved in producing and purifying drugs containing sulfonamide structures. Such studies not only improve drug efficacy but also minimize potential side effects by understanding the formation and impact of impurities in drug synthesis processes (Saini et al., 2019).

properties

IUPAC Name

3-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(4-ethoxyphenyl)-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O4S/c1-4-29-19-8-6-18(7-9-19)24-22(26)17-5-10-20(23)21(12-17)30(27,28)25-13-15(2)11-16(3)14-25/h5-10,12,15-16H,4,11,13-14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGCTTVLDWJLKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CC(CC(C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-ethoxyphenyl)-4-fluorobenzamide

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